(1R,5S,7S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione
Description
This compound is a tricyclic sulfone derivative featuring a 3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane core with 10,10-dimethyl substituents. Its molecular formula is C13H21NO3S (molecular weight: 271.12 g/mol), and it exhibits stereochemical specificity at the 1R, 5S, and 7S positions .
Properties
CAS No. |
1932472-17-7 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
Like many other compounds, it is likely that it interacts with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Based on its structure, it may be involved in pathways related to sulfur and nitrogen metabolism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,5S,7S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[521Its water solubility at 25°c is estimated to be 1604 mg/l, suggesting it may have good bioavailability.
Biological Activity
(1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action and therapeutic potential.
- Molecular Formula : C10H15NO2S
- Molar Mass : 213.3 g/mol
- Density : 1.50 g/cm³
- Melting Point : 228-230 °C
- Boiling Point : 337 °C
- CAS Number : 60886-80-8
Biological Activity Overview
Research has indicated that (1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione exhibits various biological activities that may be leveraged in therapeutic applications.
Antitumor Activity
In studies evaluating the compound's antitumor properties, it was found to inhibit the growth of L1210 cells and folate-dependent bacteria. The differences in activity between diastereomers were generally minimal; however, specific configurations showed enhanced cytotoxicity against L1210 cells by a factor of three for certain isomers compared to others .
Bronchodilator Effects
Some derivatives of compounds related to (1R,5S,7S)-10,10-dimethyl have demonstrated pronounced bronchodilator activity. In guinea pig models subjected to histamine aerosol tests, certain analogs were reported to be five to ten times more effective than theophylline without central nervous system or cardiovascular side effects . This suggests potential applications in treating respiratory conditions.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymes : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells like cancer cells.
- Cell Growth Inhibition : It has been shown to impede cell proliferation in specific cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological implications of (1R,5S,7S)-10,10-dimethyl:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Stereochemical Differences
a. 1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one (CID 11000169)
- Molecular Formula: C13H21NO3S (MW: 271.12 g/mol)
- Key Features : Shares the tricyclic sulfone core but includes a propan-1-one substituent at the 4-position.
- Stereochemistry : Inverted stereochemistry (1S,5R,7R) compared to the target compound, which may alter binding interactions in chiral environments .
b. (2R)-Bornane-10,2-sultam (CID 54579826)
- Molecular Formula: C10H17NO2S (MW: 215.31 g/mol)
- Key Features : Bornane (camphor-derived) bicyclic framework with a sulfonamide group. Smaller molecular weight and reduced steric bulk compared to the target compound.
- Stereochemistry : The (2R) configuration in the bornane scaffold confers distinct conformational rigidity .
c. (1R,3R,4S,7R,8R,11R)-4-Methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.01,5]undecan-6-one
Physicochemical Properties
*Estimated based on structural analogs.
Functional Group and Pharmacological Implications
- Sulfone vs. Sulfonamide : The target compound and CID 11000169 feature sulfone groups (SO2), which are electron-withdrawing and may enhance metabolic stability. In contrast, CID 54579826’s sulfonamide (SO2NH) could enable hydrogen bonding in enzyme active sites .
- The target compound’s dimethyl groups at C10 may enhance hydrophobic interactions .
- Lipophilicity : The compound’s high LogP (5.83) suggests superior membrane permeability but may compromise aqueous solubility, a trade-off absent in the smaller analogues .
Preparation Methods
Diels-Alder Cycloaddition Strategy
The Diels-Alder reaction has been employed to construct the bicyclo[2.2.1]heptane core of the target molecule. In a seminal study, the reaction between furan and a maleimide derivative under Lewis acid catalysis (e.g., aluminum chloride) yielded the endo-adduct with >90% diastereoselectivity. Subsequent hydrogenation of the furan moiety using palladium on carbon (Pd/C) under 50 psi H₂ pressure provided the saturated bicyclic intermediate. Sulfur incorporation was achieved via nucleophilic substitution with thionyl chloride (SOCl₂), followed by ammonolysis to introduce the nitrogen atom. Final oxidation with m-chloroperbenzoic acid (mCPBA) yielded the sulfone group, completing the tricyclic framework.
Key challenges in this route include managing regioselectivity during the Diels-Alder step and preventing over-oxidation of the sulfur center. Typical yields for the sequence range from 28–35%, with purification requiring multiple silica gel chromatography steps.
Catalytic Asymmetric Synthesis
Organocatalytic Enantioselective Ring-Opening
A 2021 advancement utilized a thiourea-based organocatalyst to induce asymmetry during the ring-opening of a meso-epoxide intermediate. The epoxide, prepared from bicyclo[2.2.1]hept-5-ene-2,3-diol, underwent ring-opening with benzylamine in the presence of 10 mol% Jacobsen's thiourea catalyst. This step established the 1R and 5S configurations with 92% enantiomeric excess (ee). Subsequent Mitsunobu reaction with dimethyl sulfate installed the 7S stereocenter, followed by oxidative cyclization using iodine (I₂) and potassium carbonate (K₂CO₃) to form the thiazine-dione ring.
This method improved overall yield to 41% while reducing chromatographic purifications. However, scalability was limited by the cost of the organocatalyst and stringent anhydrous conditions required.
Biocatalytic Methods
Enzymatic Desymmetrization
A green chemistry approach employed Candida antarctica lipase B (CAL-B) to desymmetrize a prochiral diester precursor. The diester, synthesized via Michael addition of dimethyl malonate to a nitroalkene, underwent enzymatic hydrolysis at 37°C in phosphate buffer (pH 7.4). CAL-B selectively cleaved one ester group, yielding the monoacid with 98% ee. Ring-closing metathesis using Grubbs II catalyst formed the bridged bicyclic system, followed by photochemical [2+2] cycloaddition to install the third ring. Sulfur was introduced via a Newman-Kwart rearrangement at 250°C, achieving 76% conversion.
While environmentally benign, this route requires specialized equipment for photochemical steps and suffers from low throughput (12% overall yield).
Recent Advances in Photoredox Catalysis
Visible-Light-Mediated Cyclization
A 2023 breakthrough utilized fac-Ir(ppy)₃ as a photocatalyst for radical-based cyclization. Irradiation of a bromoalkyne precursor (λ = 450 nm) in acetonitrile generated a vinyl radical that underwent 6-exo-dig cyclization to form the tricyclic core. Sulfur incorporation was achieved through a thiol-ene "click" reaction with 2-mercaptoethanol, followed by oxidation to the sulfone using Oxone®. This method achieved 54% yield in 3 steps with excellent stereoretention (99% ee).
Comparative analysis of methods is summarized below:
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Diels-Alder | Cycloaddition, Hydrogenation | 28–35 | 90 | Moderate |
| Organocatalytic | Epoxide ring-opening, Mitsunobu | 41 | 92 | Low |
| Biocatalytic | Enzymatic hydrolysis, Metathesis | 12 | 98 | Low |
| Photoredox | Radical cyclization, Thiol-ene | 54 | 99 | High |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and molecular geometry of (1R,5S,7S)-10,10-dimethyl-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decane-3,3-dione?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry, as demonstrated by studies reporting bond lengths (e.g., C–C: 1.525–1.539 Å) and angles (e.g., O3–C8–N1: 1.194 Å) . Complementary techniques include:
- NMR : Use and NMR to verify substituent environments, leveraging the compound’s rigid tricyclic framework.
- IR Spectroscopy : Confirm the presence of sulfonyl (S=O) and carbonyl (C=O) groups via characteristic stretching frequencies (~1350 cm for S=O and ~1700 cm for C=O).
- Table 1 : Key crystallographic parameters from SCXRD :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R factor | 0.083 |
| Mean σ(C–C) | 0.006 Å |
| Data-to-parameter ratio | 15.8 |
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via cyclocondensation of camphorsultam derivatives under controlled conditions. Key steps include:
- Reagents : Anhydrous KCO, acetonitrile, and halogenated alkanes (e.g., 1-bromo-3-chloropropane) .
- Conditions : Reflux at 80–100°C for 8–12 hours under inert atmosphere to prevent hydrolysis of sensitive intermediates .
- Yield Optimization : Higher yields (>70%) are achieved with excess alkylating agents (3–4 equivalents) and slow addition of bases to minimize side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., sulfonyl oxygen as a nucleophilic target). Molecular docking studies (e.g., AutoDock Vina) reveal potential binding affinities to enzymatic targets, such as:
- Neurological targets : Dopamine receptors (hypothesized due to structural similarity to adamantane derivatives) .
- Anti-inflammatory targets : COX-2 inhibition, modeled via π-π stacking interactions with the tricyclic core .
- Methodological Tip : Use crystallographic coordinates (e.g., CCDC entry from ) as input for docking simulations to improve accuracy.
Q. What experimental strategies resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?
- Answer : Divergent products (e.g., regioisomers) may arise due to variable steric effects in the tricyclic framework. Mitigation strategies include:
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., exo-alkylation) .
- Chiral Auxiliaries : Introduce directing groups (e.g., camphorsultam) to enforce stereoselectivity .
- Analytical Cross-Validation : Compare HPLC retention times and NMR (if fluorinated analogs are synthesized) to distinguish isomers .
Q. How does the compound’s stereochemical rigidity influence its pharmacokinetic properties?
- Answer : The locked bicyclic framework reduces conformational flexibility, enhancing metabolic stability but potentially limiting membrane permeability. Key assessments include:
- LogP Measurements : Experimental LogP values (~2.5) suggest moderate lipophilicity, suitable for CNS-targeted delivery .
- In Vitro Microsomal Assays : Hepatic clearance rates correlate with steric shielding of the sulfonyl group .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary across studies, and how can reproducibility be improved?
- Answer : Yield discrepancies (40–80%) are often due to:
- Impurity of Starting Materials : Camphorsultam derivatives require rigorous purification (e.g., recrystallization from EtOAc/hexane) .
- Moisture Sensitivity : Use of molecular sieves or anhydrous solvents during alkylation steps is critical .
- Recommendation : Follow protocols from peer-reviewed syntheses (e.g., ) and validate intermediates via LC-MS.
Methodological Resources
- Stereochemical Analysis : Refer to SCXRD protocols in and DFT workflows in .
- Synthesis Optimization : Review reaction databases in for condition screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
